Tropaphen

Description

Historical Context and Early Research Milestones of Tropaphen Discovery

The early research into this compound dates back to at least 1964, with studies conducted by Mashkovskii MD et al. investigating its effects on peripheral vessels. nih.gov Initial investigations involved administering the drug intravenously to rabbits. nih.govglpbio.com Experiments were also performed on isolated rabbit ears using the Kravkov-Pisemskii method to observe its effects. nih.govglpbio.com Researchers assessed the impact of this compound by monitoring changes in ear temperature using an electrothermometer and visually examining the dilation of auricular vessels under a microscope, focusing on the lumen of the marginal artery and vein. nih.govglpbio.com These early studies established this compound's significant adrenolytic and vasodilator actions, demonstrating its ability to lower the tone of peripheral vessels. nih.govglpbio.com

Academic Significance and Research Trajectory of this compound and Related Chemical Classes

This compound's academic significance stems from its classification as an α-adrenergic receptor inhibitor. nih.govglpbio.comwikipedia.orgfishersci.cacdutcm.edu.cn Research has demonstrated its beneficial effects on hypertension and its consistent therapeutic action in conditions characterized by spasm of the peripheral vessels. nih.govglpbio.com A key finding in early research was this compound's dose-dependent impact on perfusion pressure. For instance, a dose of 0.1 mg/kg was noted as effective. nih.govglpbio.com Administration of 0.25 mg/kg led to a substantial and gradual decrease in perfusion pressure, which fell by 30-35% and remained at a low level for 90-100 minutes. nih.govglpbio.com Increasing the dose to 0.5 mg/kg resulted in a 40-45% reduction in perfusion pressure, maintaining this lowered state for 120 minutes or longer. nih.govglpbio.com Strong vasodilatation was also observed in intact rabbits following this compound injection. nih.govglpbio.comncats.io

The following table summarizes the observed effects of this compound on perfusion pressure in early research:

| This compound Dose (mg/kg) | Perfusion Pressure Decrease (%) | Duration of Effect (min) |

| 0.25 | 30-35 | 90-100 |

| 0.5 | 40-45 | 120+ |

The research trajectory for this compound extends to its role within broader chemical classes, particularly tropine (B42219) esters. Studies have explored the antihistaminic and antiserotonin properties of various new tropine esters, including analogues of atropine (B194438), tropacin, and this compound. science.gov The intensity of these antihistaminic and antiserotonin actions was found to be dependent on the structure of the radical at the alpha-carbon atom in the acidic part of the molecule. science.gov

Position of this compound within Alpha-Adrenergic Receptor Antagonist Research

This compound holds a clear position within alpha-adrenergic receptor antagonist research, being consistently identified as an α-adrenergic receptor inhibitor or blocking agent. nih.govglpbio.comwikipedia.orgfishersci.cacdutcm.edu.cnncats.io Its utility as an alpha-adrenoreceptor blocking agent has been demonstrated in acute experiments, such as those conducted on cats, where this compound sharply increased the release of antithromboplastins into the intestinal vessels. nih.gov This particular finding highlights this compound's role as a tool for investigating the control mechanisms of antithromboplastin release, suggesting active participation of structures similar to alpha- and beta-adrenoreceptors. nih.gov this compound is part of a class of compounds that includes other nonselective alpha-adrenergic antagonists like Phentolamine (B1677648), further solidifying its relevance in the study of adrenergic receptor pharmacology. wikipedia.org

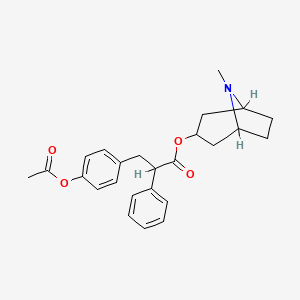

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(4-acetyloxyphenyl)-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYRXLABEPJODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864637 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-[4-(acetyloxy)phenyl]-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Classification and Receptor Interaction Profiling of Tropaphen

Classification as an Alpha-Adrenergic Receptor Inhibitor

Tropaphen is classified as an alpha-adrenergic receptor antagonist, or alpha-blocker. allmed.prorlsnet.ru Its mechanism of action involves blocking the alpha-adrenergic receptors, thereby preventing or profoundly reducing the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), as well as other adrenergic stimulating compounds. allmed.promedchemexpress.comglpbio.com This blockade leads to a marked vasodilator action, significantly lowering the tone of peripheral vessels and resulting in a decrease in arterial blood pressure. medchemexpress.commedchemexpress.comglpbio.com Research indicates that this compound effectively antagonizes the physiological responses typically induced by the stimulation of sympathetic nerves. allmed.pro

The available literature characterizes this compound as a non-selective alpha-adrenoceptor antagonist. kiberis.runih.gov This classification implies that it does not significantly differentiate between the two primary subtypes of alpha-receptors: alpha-1 (α1) and alpha-2 (α2). By acting as an α1,2-adrenoceptor blocker, this compound inhibits both postsynaptic α1 receptors, which are primarily responsible for vasoconstriction, and presynaptic α2 receptors, which are involved in regulating neurotransmitter release. nih.gov The development of tachycardia, a potential side effect, is consistent with the pharmacology of non-selective alpha-blockers. kiberis.ru Detailed binding affinity studies quantifying the specific pA2 or Ki values for each alpha-receptor subtype (e.g., α1A, α1B, α1D, α2A) are not extensively detailed in the accessible scientific literature.

Table 1: Comparative Profile of Alpha-Adrenoceptor Antagonists This table is based on general pharmacological classifications. Specific quantitative binding affinity data (Ki/pA2) for this compound is not readily available in the cited literature.

| Compound | Primary Classification | Selectivity Profile | Primary Mechanism of Vasodilation |

|---|---|---|---|

| This compound (Tropodifene) | Non-selective Alpha Antagonist | α1 and α2 | Blockade of postsynaptic α1 and α2 receptors |

| Phentolamine (B1677648) | Non-selective Alpha Antagonist | α1 and α2 | Blockade of postsynaptic α1 and α2 receptors |

| Prazosin | Selective Alpha-1 Antagonist | α1 >> α2 | Selective blockade of postsynaptic α1 receptors |

Broad Pharmacological Activities of this compound

Beyond its primary classification as an alpha-adrenergic antagonist, early pharmacological studies have indicated that this compound possesses a broader spectrum of activity, interacting with other receptor systems.

Research into tropine (B42219) esters, a chemical class that includes this compound, has demonstrated that the compound exhibits antiserotonin properties. researchgate.net A 1974 study investigating analogues of atropine (B194438) and tropacin found that this compound was effective in reducing the spasmogenic effects induced by serotonin (B10506). researchgate.net This suggests an antagonistic interaction with one or more serotonin (5-HT) receptor subtypes. However, the specific 5-HT receptors involved and the potency of this antagonism have not been fully elucidated in the available literature.

The same study that identified its antiserotonin effects also reported that this compound possesses antihistaminic activity. researchgate.net The compound was shown to lessen the spasms caused by histamine (B1213489), indicating it acts as a histamine receptor antagonist. researchgate.net As with its antiserotonin activity, the specific histamine receptor subtypes (e.g., H1, H2) affected by this compound and the affinity of these interactions are not specified in detail.

This compound's pharmacological profile includes interactions with other key biologically active substances.

Cholinergic System: The compound is noted to possess weak cholinolytic (anticholinergic) properties, suggesting some level of antagonism at muscarinic acetylcholine (B1216132) receptors. allmed.promedchemexpress.comglpbio.com

Catecholamines: The primary mechanism of this compound is its direct interaction with the adrenergic system, where it blocks the receptors for the catecholamines epinephrine and norepinephrine. medchemexpress.comglpbio.com

Histamine (Diagnostic Interaction): A notable interaction involves its use in a combined test with histamine for the pharmacological diagnosis of pheochromocytoma, a catecholamine-secreting tumor. glpbio.comkiberis.ru In this context, the hypertensive reaction to histamine is followed by the hypotensive response to this compound to aid in diagnosis. kiberis.ru

Interactions with Other Biologically Active Substances

Bradykinin (B550075)

There is no direct scientific evidence available from the conducted literature search detailing the interaction of this compound (Tropodifene) with bradykinin receptors. The bradykinin system is intrinsically linked with inflammatory processes and vasodilation. nih.gov While some cardiovascular drugs, such as ACE inhibitors, are known to affect bradykinin levels, there is no research to suggest that this compound, as an alpha-adrenergic antagonist, directly binds to or modulates bradykinin receptors. A study on the effects of angiotensin receptor blockers (ARBs) indicated that a bradykinin antagonist could abolish the effects of the ARB on the lower limit of cerebral blood flow autoregulation, suggesting an intravascular effect on bradykinin. nih.gov This highlights a potential area for future research but does not provide current data on this compound.

Receptor Interaction Data: Bradykinin Receptors

| Receptor Subtype | This compound Binding Affinity (e.g., Ki, IC50) | Functional Effect (e.g., Agonist, Antagonist) |

|---|---|---|

| B1 | Data not available | Data not available |

Molecular and Cellular Mechanisms of Action of Tropaphen

Intracellular Signaling Pathway Modulation by Tropaphen

This compound, as an α-adrenergic receptor inhibitor, modulates intracellular signaling pathways primarily by interfering with G-protein coupled receptor (GPCR) signaling cascades.

Alpha-adrenergic receptors belong to the superfamily of GPCRs, which are integral membrane proteins that transduce extracellular signals into intracellular responses fishersci.co.ukciteab.combmrb.ioguidetopharmacology.org. Upon stimulation by their natural ligands (e.g., norepinephrine (B1679862), epinephrine), GPCRs undergo a conformational change, leading to the activation of heterotrimeric G proteins wikipedia.orgwikipedia.orgfishersci.co.ukciteab.com. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-alpha subunit, causing the G-alpha subunit to dissociate from the G-beta/gamma subunits wikipedia.orgwikipedia.orgfishersci.co.uk. Both the activated G-alpha subunit and the G-beta/gamma complex can then interact with various downstream effector molecules, initiating diverse signaling cascades fishersci.co.ukciteab.combmrb.iociteab.com.

As an α-adrenergic receptor inhibitor, this compound is expected to block or reduce the activation of these receptors by endogenous agonists. This antagonistic action prevents the conformational changes necessary for G protein activation, thereby disrupting the subsequent GDP-GTP exchange and the dissociation of the G protein subunits wikipedia.orgwikipedia.orgfishersci.co.uk. The specific G protein coupling for α1-adrenergic receptors is typically Gq/11, while α2-adrenergic receptors couple to Gi/o proteins. This compound's inhibitory action would thus prevent the activation of these specific G protein pathways.

The modulation of GPCR signaling by this compound directly impacts downstream effector molecules. For α1-adrenergic receptors, which typically couple to Gq/11 proteins, activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting α1-adrenergic receptors, this compound would suppress these signaling events, leading to a reduction in intracellular Ca2+ levels and PKC activity.

For α2-adrenergic receptors, which typically couple to Gi/o proteins, activation leads to the inhibition of adenylyl cyclase, thereby reducing the production of cyclic adenosine (B11128) monophosphate (cAMP). Gi/o proteins can also directly activate potassium channels and inhibit voltage-gated calcium channels. This compound's inhibitory effect on α2-adrenergic receptors would prevent these modulations, potentially leading to increased cAMP levels and altered ion channel activity.

Furthermore, GPCR signaling can also activate other pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways wikipedia.orgwikipedia.org. As an α-adrenergic receptor inhibitor, this compound would consequently modulate these downstream signaling pathways, leading to altered cellular responses.

Table 2: Modulation of Intracellular Signaling Cascades by this compound

| Receptor Type | G-Protein Coupling | Downstream Effectors (Agonist Action) | This compound's Modulatory Effect (Inhibition) |

| α1-Adrenergic Receptor | Gq/11 | ↑ PLC, ↑ IP3, ↑ DAG, ↑ Intracellular Ca2+, ↑ PKC | ↓ PLC, ↓ IP3, ↓ DAG, ↓ Intracellular Ca2+, ↓ PKC |

| α2-Adrenergic Receptor | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP, ↑ K+ channels, ↓ Ca2+ channels | ↑ Adenylyl Cyclase, ↑ cAMP, ↓ K+ channels, ↑ Ca2+ channels |

| Histamine (B1213489) H1 Receptor | Gq/11 | ↑ PLC, ↑ IP3, ↑ DAG, ↑ Intracellular Ca2+, ↑ PKC | ↓ PLC, ↓ IP3, ↓ DAG, ↓ Intracellular Ca2+, ↓ PKC |

| Serotonin (B10506) 5-HT2A Receptor | Gq/11 | ↑ PLC, ↑ IP3, ↑ DAG, ↑ Intracellular Ca2+, ↑ PKC | ↓ PLC, ↓ IP3, ↓ DAG, ↓ Intracellular Ca2+, ↓ PKC |

Note: This table illustrates the expected modulatory effects based on this compound's known inhibitory actions on α-adrenergic, antihistaminic, and antiserotonin activities. Specific experimental data for this compound's direct modulation of each effector were not available in the provided sources.

Cellular Responses to this compound Action

The molecular and intracellular modulations induced by this compound translate into observable cellular and physiological responses. The most prominent cellular response attributed to this compound's α-adrenergic receptor inhibition is vasodilation uni.luncats.ioglpbio.com. By blocking α-adrenergic receptors on vascular smooth muscle cells, this compound prevents the vasoconstrictive effects normally mediated by endogenous catecholamines like norepinephrine and epinephrine (B1671497). This leads to a relaxation of the smooth muscle, a decrease in peripheral vessel tone, and a subsequent increase in blood vessel lumen and blood flow uni.luncats.ioglpbio.com.

Beyond its adrenolytic effects, this compound's antihistaminic and antiserotonin activities also contribute to its cellular responses. It has been shown to lessen the spasmogenic effects induced by histamine and serotonin nih.govwikipedia.orgwikipedia.org. This suggests that this compound interferes with the cellular mechanisms by which histamine and serotonin cause smooth muscle contraction or other cellular activation. Furthermore, this compound's inhibitory influence extends to spasmogenic effects induced by angiotensin, bradykinin (B550075), and prostaglandin (B15479496) E2 wikipedia.org. These broader anti-spasmogenic actions indicate that this compound may modulate multiple receptor systems or downstream pathways involved in smooth muscle contraction and inflammatory responses.

Vascular Smooth Muscle Cell Responses

This compound functions as an α-Adrenergic receptor inhibitor, a mechanism that underpins its notable effects on the cardiovascular system. fishersci.co.uk Alpha-adrenergic receptors, particularly the α1 subtype, are predominantly located on vascular smooth muscle cells. wikipedia.orgciteab.comwikipedia.org Activation of these receptors by endogenous catecholamines like norepinephrine leads to vasoconstriction through a Gq-protein-mediated signaling pathway that involves the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3). This cascade ultimately triggers calcium release and smooth muscle contraction. wikipedia.orgciteab.com By inhibiting these α-adrenergic receptors, this compound effectively counteracts this vasoconstrictive process, leading to a reduction in vascular tone and promoting vasodilation. wikipedia.org

Research findings highlight this compound's significant vasodilatory action, which contributes to its beneficial effects in conditions such as hypertension. fishersci.co.uk Studies have demonstrated a dose-dependent reduction in perfusion pressure following this compound administration. For instance, an injection of 0.25 mg/kg of this compound resulted in a substantial and progressively sustained decrease in perfusion pressure by 30-35%, which remained at a low level for 90-100 minutes. fishersci.co.ukciteab.com Increasing the dose to 0.5 mg/kg led to an even more pronounced fall in perfusion pressure, ranging from 40-45%, with the low pressure sustained for 120 minutes or longer. fishersci.co.ukciteab.com Strong vasodilation has also been observed in intact rabbits following this compound administration, with effects on auricular vessels assessed by changes in ear temperature and microscopic examination of marginal artery and vein lumens. fishersci.co.ukciteab.com

Table 1: Effect of this compound on Perfusion Pressure

| Dose (mg/kg) | Perfusion Pressure Decrease (%) | Duration of Effect (min) |

| 0.25 | 30-35 | 90-100 |

| 0.5 | 40-45 | ≥120 |

Neural Cell Interactions

Beyond its cardiovascular effects, this compound, as a tropine (B42219) ester, has been investigated for its interactions within the nervous system, specifically demonstrating antihistaminic and antiserotonin properties. citeab.comsci-hub.sebmrb.ioalfa-chemistry.comguidetopharmacology.org These properties indicate its capacity to modulate the effects of key neurotransmitters, histamine and serotonin, which play diverse roles in central and peripheral neural functions.

Histamine, acting via various histamine receptors (H1, H2, H3, H4), is involved in processes such as alertness, inflammation, and gastric acid secretion. nih.govuniprot.orgnih.govfrontiersin.orgmdpi.com Antihistaminic agents, by blocking histamine receptors (particularly H1), can lessen spasmogenic effects. bmrb.ioalfa-chemistry.comguidetopharmacology.orgnih.gov this compound has been shown to reduce the spasmogenic effects induced by histamine. citeab.comsci-hub.sebmrb.ioalfa-chemistry.comguidetopharmacology.orgresearchgate.net

Serotonin (5-hydroxytryptamine or 5-HT) is another crucial monoamine neurotransmitter with a wide array of functions in the central and peripheral nervous systems, modulating mood, cognition, appetite, sleep, and various physiological processes through its numerous receptor subtypes (5-HT1 to 5-HT7). fishersci.co.ukmims.comciteab.commedchemexpress.commedchemexpress.comebi.ac.ukbmbreports.orgnih.govebi.ac.ukacnp.org this compound's antiserotonin activity implies its interaction with these serotonin receptors, thereby diminishing their spasmogenic effects. citeab.comsci-hub.sebmrb.ioalfa-chemistry.comguidetopharmacology.orgnih.gov The intensity of these antihistaminic and antiserotonin actions has been observed to vary depending on the specific chemical structure of the radical at the alpha-carbon atom within the tropine ester molecule. sci-hub.sebmrb.ioalfa-chemistry.comguidetopharmacology.org Furthermore, the absence of an oxymethyl group at the alpha-carbon in similar atropine (B194438) analogues has been noted to enhance antihistaminic activity. sci-hub.sebmrb.ioalfa-chemistry.comguidetopharmacology.orgscience.gov

As an α-adrenergic receptor inhibitor, this compound also influences neural signaling related to the sympathetic nervous system. Alpha-adrenergic receptors (α1 and α2 subtypes) are present in both the central and peripheral nervous systems. wikipedia.orgwikipedia.orgmims.commims.com α1-adrenergic receptors can regulate synaptic efficacy and are involved in glia-neuron communication, while α2-adrenergic receptors, found both pre- and post-synaptically, can inhibit norepinephrine release. wikipedia.orgmims.comontosight.ai By inhibiting these receptors, this compound modulates the effects of norepinephrine in neural pathways. wikipedia.orgciteab.comwikipedia.orgmims.com

Table 2: Neurotransmitter System Interactions of this compound

| Neurotransmitter System | Type of Interaction | Observed Effect |

| Adrenergic | Inhibition | Lowers peripheral vessel tone, vasodilation |

| Histaminergic | Antagonism | Lessens spasmogenic effects of histamine |

| Serotonergic | Antagonism | Lessens spasmogenic effects of serotonin |

Note on Data Specificity: While this compound has demonstrated antihistaminic and antiserotonin properties, specific quantitative data (e.g., IC50 values for individual receptor subtypes) for this compound's direct binding or antagonism of histamine and serotonin receptors were not explicitly found in the provided search results. The reported effects are based on observed reductions in spasmogenic responses.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Tropaphen

General Synthetic Pathways for Tropane (B1204802) Derivatives

The tropane ring system, an 8-azabicyclo[3.2.1]octane core, is a fundamental scaffold in many biologically active molecules, including numerous alkaloids nih.govd-nb.info. The biosynthesis of tropane alkaloids in nature typically commences with amino acids such as ornithine or arginine, proceeding through putrescine to the N-methyl-Δ¹-pyrrolinium cation nih.govmdpi.com. This cation serves as a precursor for the first ring closure of the bicyclic tropane skeleton mdpi.com.

Another approach to forming tropinones involves the IBX dehydrogenation (oxidation) of cycloheptanone (B156872) to 2,6-cycloheptadienone, followed by reaction with an amine, proceeding via a double Michael reaction mechanism wikipedia.org. More recently, general approaches to tropane alkaloid synthesis have emerged, relying on the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cycloheptadiene intermediate, followed by vinyl aziridine (B145994) rearrangement nih.govescholarship.orgacs.org. This strategy allows for the synthesis of various tropane alkaloids and analogues in a relatively few steps (typically 5-7 steps) nih.govescholarship.orgacs.org.

Chemical Synthesis Approaches to Tropaphen and its Precursors

This compound (tropodiphene hydrochloride) is a synthetic tropane derivative ysmu.am. Its synthesis typically involves the tropane backbone substituted with specific functional groups. While detailed synthetic procedures for this compound itself are not extensively documented in the provided search results, its classification as a synthetic tropane derivative implies that its synthesis would leverage the general methodologies for tropane core construction, followed by specific functionalization steps.

Precursors for tropane derivatives, including those that might lead to this compound, often include tropinone, tropine (B42219), and pseudotropine psu.edu. Tropinone can be chemically reduced to tropine (3α-hydroxytropane) or pseudotropine (3β-hydroxytropane) psu.edu. These alcohols then serve as scaffolds for further esterification or other derivatization reactions to introduce the specific substituents characteristic of this compound. For instance, atropine (B194438), another tropane derivative, is formed by esterification of tropine with dl-tropic acid google.com. Given that this compound contains a diphenylmethyl group, its synthesis would likely involve the introduction of this moiety onto a tropane alcohol precursor, possibly through esterification or etherification reactions ysmu.am.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of tropane analogues and derivatives, including those related to this compound, are driven by the desire to modulate pharmacological properties such as receptor affinity, selectivity, and efficacy nih.govwikipedia.orgchim.it. Modern synthetic strategies aim for late-stage structural diversification at key positions of the tropane core, such as N8, C3, C6, and C7, which are critical for influencing biological activity nih.govescholarship.orgacs.org.

Modification of the Tropane Core Structure

Modifications to the tropane core structure are fundamental to designing new analogues. This can involve altering the substituents on the nitrogen atom (N8), or on the carbon atoms of the bicyclic system (C2, C3, C6, C7) nih.govescholarship.orgacs.orgnih.gov. For example, the introduction of different functional groups at the C3 position is common, as many natural and synthetic tropane derivatives are esters of tropine substituted at this position inhn.org. Researchers have also explored transposing the nitrogen atom within the bicyclic system, for instance, from the 8-position to the 6-position, to create 6-azabicyclo[3.2.1]octane derivatives inhn.org. The introduction of double bonds within the tropane ring system has also been investigated inhn.org.

Substitution Patterns and Their Influence on Receptor Affinity and Efficacy

The specific substitution patterns on the tropane core significantly influence the compound's interaction with biological targets, thereby affecting receptor affinity and efficacy ontosight.ainih.govchim.it. For example, in 3-phenyltropane analogues, the dopamine (B1211576) transporter (DAT) can accommodate a wide variety of substituents at the 2-position, including ester, ketone, alkyl, alkenyl, heterocyclic, and aryl groups, often without significant loss of DAT binding affinity acs.orgnih.gov. Large lipophilic groups at the 2β-position have been shown to retain high DAT binding affinity nih.gov.

Furthermore, alterations at the 2-position of tropane derivatives have been demonstrated to influence binding affinity to muscarinic receptors . Electron-withdrawing groups, such as nitro or trifluoromethyl, on attached heterocyclic rings (e.g., oxadiazole) can enhance binding affinity to target receptors . The steric effects of groups, such as a phenyl group at the C3 position of the tropane, can also influence pharmacokinetic properties .

Studies on N-substituted tropane derivatives have shown that the nature of the N-substituent can impact the reversibility of binding to muscarinic acetylcholine (B1216132) receptors, with N-endosubstituted analogues exhibiting slower reversibility and potentially enhanced duration of action nih.gov.

Stereochemical Considerations in this compound Analogues

Stereochemistry plays a crucial role in the pharmacological profile of tropane analogues google.comacs.org. The bicyclic nature of the tropane system allows for various stereoisomeric forms, and the presence of asymmetric carbon atoms can lead to optical activity google.com. For instance, there are two 3-hydroxytropanes, tropine (3α-tropanol) and pseudotropine (3β-tropanol), which differ in the cis or trans orientation of the hydroxyl substituent relative to the N-methyl group google.com. The orientation of the C3 substituent, in particular, has been found to play a role in the psychoplastogenic effects of tropane alkaloids nih.govescholarship.orgacs.org.

Precise stereochemical control is often required during synthesis to achieve desired configurations . Techniques such as chiral auxiliaries, asymmetric catalysis, chiral HPLC, and circular dichroism (CD) spectroscopy are employed to ensure stereochemical fidelity and confirm absolute configurations . Computational modeling can also predict steric and electronic influences on stereoselectivity during ring formation . For example, studies on 2β-alkyl- and 2β-aryl-3-(substituted phenyl)tropane derivatives have highlighted the influence of the C3 stereochemistry on their selectivity for neuronal dopamine and serotonin (B10506) transporters acs.org. The relative stereochemistry of compounds can be determined by ¹H NMR spectral analysis, utilizing coupling constants of C(2)-H and C(3)-H nih.gov.

Structure-Activity Relationships Governing Pharmacological Selectivity

Structure-Activity Relationships (SAR) studies are critical for understanding how structural modifications to the tropane core influence pharmacological selectivity nih.govnih.gov. The tropane scaffold, including in compounds like this compound, can interact with various biological targets, such as muscarinic receptors and monoamine transporters (dopamine, serotonin, and norepinephrine (B1679862) transporters) ontosight.aiacs.orgnih.govnih.gov.

In the context of monoamine transporters, SAR studies of 3-phenyltropanes have shown that various functional groups and substituents are well tolerated at the C2 position without losing high affinity for these transporters nih.gov. However, the nature and position of these substituents can significantly impact selectivity between different transporters. For instance, some 2β-esters and amides have shown high affinity for the DAT with considerably reduced affinity at the 5-HTT and NET nih.gov. A 2,3-diaryltropane in a boat conformation was identified as highly selective for the DAT over the 5HTT acs.org. The orientation of the C3 substituent has also been linked to psychoplastogenic effects, suggesting its role in modulating specific receptor interactions nih.govescholarship.orgacs.org.

The antihistaminic and antiserotonin actions of atropine analogues, including this compound, have been shown to vary depending on the structure of the radical at the alpha-carbon atom in the acidic part of the molecule science.gov. Both types of activity are most marked in desoxymethyl propyl and butyl analogues of atropine science.gov.

Data Table: Key Tropane Derivatives and Their Structural Features

| Compound Name | Core Structure | Key Substituents / Modifications | Pharmacological Relevance (General) |

| Tropane | 8-azabicyclo[3.2.1]octane | Parent bicyclic amine | Core scaffold for many alkaloids |

| Tropinone | 8-azabicyclo[3.2.1]octan-3-one | Ketone at C3 | Key synthetic intermediate psu.edu |

| Tropine | 8-azabicyclo[3.2.1]octan-3α-ol | 3α-hydroxyl group | Precursor to esters like atropine psu.edugoogle.com |

| Pseudotropine | 8-azabicyclo[3.2.1]octan-3β-ol | 3β-hydroxyl group | Precursor to calystegines d-nb.info |

| Atropine | Tropine ester | Tropine esterified with tropic acid | Anticholinergic, mydriatic psu.edugoogle.com |

| Scopolamine | Scopine derivative | Epoxy bridge at C6-C7, esterified | Anticholinergic, CNS effects psu.eduinhn.org |

| Cocaine | Ecgonine derivative | Esterified at C2 and C3 | Local anesthetic, stimulant psu.edugoogle.com |

| This compound | Tropane derivative | Diphenylmethyl group ysmu.am | Adrenolytic, vasodilator ncats.io |

Preclinical Pharmacological Investigations of Tropaphen

In Vitro Pharmacological Assays

In vitro pharmacological assays are crucial for investigating the direct effects of a compound on isolated tissues, organs, or cells in a controlled environment, free from systemic influences. These studies provide insights into a drug's mechanism of action and its effects on specific physiological processes.

Isolated Organ Preparations

Isolated organ preparations allow researchers to examine the physiological and pharmacological responses of various tissues, such as smooth muscle, skeletal muscle, cardiac muscle, and arterial rings, to different stimuli, including pharmacological agents and electrical stimulation. These experiments are typically conducted in temperature-controlled environments with tissues perfused in an oxygenated physiological buffer solution.

Guinea Pig Ileum Contractility Studies

The guinea pig ileum is a smooth muscle preparation commonly utilized in pharmacological studies to explore the effects of drugs and electrical stimulation on neurotransmitter release and response within the enteric nervous system. While the guinea pig ileum model is extensively used for evaluating smooth muscle contractility and the actions of various drugs, specific preclinical findings detailing Tropaphen's effects on guinea pig ileum contractility were not available in the consulted literature.

Tracheal Muscle Response Assays

Tracheal muscle response assays involve studying the contractility and relaxation of isolated tracheal smooth muscle, often from animals like rats or guinea pigs. These assays are used to investigate the effects of drugs on airway tone, which is relevant for conditions like asthma. Specific preclinical findings detailing this compound's effects on tracheal muscle responses were not available in the consulted literature.

Rabbit Ear Vessel Perfusion Studies

Preclinical investigations of this compound have included studies on isolated rabbit ear vessels, employing the Kravkov-Pisemskii method. medchemexpress.com These studies aimed to assess this compound's impact on peripheral vessel tone and perfusion pressure.

In these experiments, this compound demonstrated a significant vasodilator effect. Intravenous administration of this compound to rabbits resulted in a considerable and progressively decreasing perfusion pressure. For instance, a dose of 0.25 mg/kg led to a 30-35% reduction in perfusion pressure, which was sustained for 90-100 minutes. Increasing the dose to 0.5 mg/kg further lowered the perfusion pressure by 40-45%, with the effect lasting for 120 minutes or longer. Strong vasodilatation was also observed in intact rabbits following this compound injection, and its effect on ear vessels was evaluated by changes in ear temperature and microscopic observation of the marginal artery and vein lumen. medchemexpress.comncats.ioncats.io

The findings from rabbit ear vessel perfusion studies are summarized in the table below:

| Dose of this compound (mg/kg) | Perfusion Pressure Decrease (%) | Duration of Effect (min) |

| 0.1 | Effective (starting dose) | Not specified |

| 0.25 | 30-35 | 90-100 |

| 0.5 | 40-45 | ≥120 |

Cell-Based Functional Assays

Cell-based functional assays evaluate the activity and response of live cells under specific conditions. These assays are crucial for understanding the mechanism of action of drugs, testing therapeutic efficacy, and assessing cellular responses. They can measure various parameters such as cell viability, proliferation, cytotoxicity, signal transduction, and gene expression. While cell-based assays are integral to drug discovery, specific preclinical findings detailing this compound's effects in cell-based functional assays were not available in the consulted literature.

In Vivo Studies in Animal Models

In vivo studies in animal models are essential for assessing the efficacy, pharmacokinetics, and pharmacodynamics of drug candidates within a living organism. These studies provide a more comprehensive understanding of a compound's effects, considering complex physiological interactions. Animal models are selected based on their resemblance to human disease aspects and are crucial for bridging the gap between in vitro findings and potential clinical applications.

This compound has been investigated in animal models, particularly rabbits, to observe its adrenolytic and vasodilator actions. Strong vasodilatation was observed in intact rabbits after intravenous injection of this compound. medchemexpress.comncats.io Additionally, this compound (2 mg/kg) was found to potentiate the protective action of adrenaline (5 µg/kg) and euphylline (B1205698) (8 mg/kg) in histamine-induced bronchospasm in guinea pigs. ncats.io Specific detailed research findings for other in vivo animal models were not available in the consulted literature.

Cardiovascular System Research in Animal Models

Investigations into this compound's effects on the cardiovascular system have highlighted its significant influence on vascular tone, arterial pressure, microcirculation, and hematocrit in animal models.

Effects on Peripheral Vasculature Tone in Rabbits

This compound demonstrates a pronounced adrenolytic and vasodilator action, leading to a notable reduction in the tone of peripheral vessels. uni.luuni.lu Strong vasodilation has been observed in intact rabbits following the injection of this compound. uni.luuni.lu Experiments on the isolated ears of rabbits, utilizing the Kravkov-Pisemskii method, have shown that this compound affects ear vessels, indicated by changes in ear temperature and microscopic observations of the marginal artery and vein lumen, consistent with vasodilation. uni.lu

Influence on Arterial Pressure Dynamics in Anesthetized Rodents

In studies involving anesthetized rats, this compound, at doses of 0.1 mg/kg and 0.25 mg/kg, did not affect changes in arterial pressure induced by various biologically active substances. nih.gov However, this compound exhibits a direct influence on perfusion pressure. It is effective in lowering perfusion pressure starting from a dose of 0.1 mg/kg. uni.luuni.lu A considerable and gradually progressive decrease in perfusion pressure occurs after the injection of this compound at a dose of 0.25 mg/kg, with pressure falling by 30-35% and remaining low for 90-100 minutes. uni.luuni.lu Increasing the dose to 0.5 mg/kg results in a more significant reduction, with perfusion pressure falling by 40-45% and remaining low for 120 minutes or longer. uni.luuni.lu

Table 1: Effect of this compound on Perfusion Pressure in Animal Models

| Dose (mg/kg) | Perfusion Pressure Decrease (%) | Duration of Effect (min) |

| 0.25 | 30-35 | 90-100 |

| 0.5 | 40-45 | ≥120 |

Microcirculation and Hematocrit Index in Rat Capillaries

Research on this compound's effects on microcirculation and hematocrit in rat capillaries has shown that the compound can decrease the hematocrit index. nih.govuni.lu When administered prior to an ischemic event, this compound did not influence the microcirculation or the redistribution of erythrocytes during the subsequent ischemia and reperfusion phases. nih.gov

Neuropharmacological Investigations in Animal Models

Neuropharmacological studies have focused on this compound's interactions with the autonomic nervous system and its ability to counteract spasms induced by various biologically active substances.

Interaction with Autonomic Nervous System Regulation

This compound functions as an alpha-adrenoblocking agent. nih.govuni.luuni.lu This mechanism of action directly involves its interaction with the autonomic nervous system, which plays a crucial role in regulating involuntary bodily functions, including the tone of smooth muscles and arterial pressure. citeab.comwikipedia.orgfishersci.caguidetopharmacology.org By blocking alpha-adrenergic receptors, this compound modulates sympathetic nervous system activity, contributing to its observed cardiovascular effects. uni.luuni.luguidetopharmacology.org

Effects on Biologically Active Substance-Induced Spasms

Tests conducted both in vitro and in vivo have demonstrated that this compound possesses significant antiserotonin activity, surpassing that of phentolamine (B1677648). nih.gov Furthermore, this compound exhibits greater efficacy than phentolamine in inhibiting the spasmogenic effects induced by several other biologically active substances, including histamine (B1213489), angiotensin, bradykinin (B550075), and prostaglandin (B15479496) E2. nih.gov

Table 2: Comparative Inhibitory Activity of this compound vs. Phentolamine on Spasmogenic Effects

| Biologically Active Substance | This compound Activity vs. Phentolamine |

| Serotonin (B10506) | More marked antiserotonin activity |

| Histamine | More active inhibitory influence |

| Angiotensin | More active inhibitory influence |

| Bradykinin | More active inhibitory influence |

| Prostaglandin E2 | More active inhibitory influence |

Respiratory System Research in Animal Models

Preclinical research has utilized animal models to investigate this compound's influence on the respiratory system, particularly its role in modulating bronchospasm.

Bronchospasm Modulation in Guinea Pigs

Experiments conducted on guinea pigs have demonstrated that this compound exhibits a potentiating effect on the protective actions of certain bronchodilators against histamine-induced bronchospasm. Specifically, the administration of the alpha-adrenoblocker this compound at a dose of 2 mg/kg was found to enhance the protective action of adrenaline (5 micrograms/kg) and euphylline (8 mg/kg) when countering bronchospasm induced by histamine (10 micrograms/kg) in guinea pigs. nih.gov

Table 1: Effect of this compound on Histamine-Induced Bronchospasm in Guinea Pigs

| Agent | Dose (Guinea Pig) | Effect on Histamine-Induced Bronchospasm | Citation |

| This compound | 2 mg/kg | Potentiates protective action | nih.gov |

| Adrenaline | 5 micrograms/kg | Protective action | nih.gov |

| Euphylline | 8 mg/kg | Protective action | nih.gov |

| Histamine (Inducer) | 10 micrograms/kg | Induces bronchospasm | nih.gov |

Endocrine System Research in Animal Models

Investigations into this compound's effects on the endocrine system have primarily focused on its impact on hormone secretion in rat models.

Influence on Calcitonin Secretion in Rats

Studies in rats have revealed that this compound influences calcitonin secretion, particularly under conditions of insulin-induced hypoglycemia. An alpha-adrenoblocker, this compound, administered at 0.1 mg/100g, demonstrated an inhibitory effect on calcitonin secretion. This inhibition occurred despite a simultaneous increase in hypoglycemia. science.gov

The following table summarizes the observed effects on blood parameters after this compound administration under insulin (B600854) hypoglycemia:

Table 2: Influence of this compound on Calcitonin Secretion and Blood Parameters in Rats under Insulin Hypoglycemia

| Treatment Group | Blood Glucose Level (m∙mol/l) | Total Calcium Content (m∙mol/l) | Calcitonin Activity (IU/ml) | Citation |

| Control (with insulin) | Not specified (decreased) | Not specified (decreased) | Increased | science.gov |

| This compound (0.1 mg/100g) | 2.0 ± 0.2 | 1.6 ± 0.02 | 4.56 ± 0.6 | science.gov |

| Atropine (B194438) (0.2 ml) | 1.4 ± 0.1 | 2.0 ± 0.09 | Not determined | science.gov |

Note: The "Control (with insulin)" row represents the general effect of insulin hypoglycemia on calcitonin secretion and blood parameters, against which the effects of this compound and other blockers are compared. Specific control values for blood glucose and total calcium under insulin hypoglycemia without blockers were not explicitly detailed in the same comparative format for direct numerical inclusion, but the trend of increased calcitonin secretion and hypocalcemia was established. science.gov

Interaction with Radioprotective Agents in Animal Models

This compound has been investigated for its interactions with radioprotective agents, specifically its capacity to modulate the effects of Indralin.

Inhibition of Indralin's Radioprotective Action

Research indicates that this compound can inhibit the radioprotective effects of Indralin. Indralin, a direct alpha1-adrenomimetic agent, exerts its protective effects primarily through alpha1-adrenergic receptors. This compound, classified as a non-selective adrenoblocker, counteracts these radioprotective actions. This antagonistic effect suggests that this compound interferes with the mechanisms by which Indralin provides protection against radiation.

Analytical Methodologies for Tropaphen Research

Spectroscopic and Chromatographic Techniques for Research Sample Analysis

The identity and quantity of tropane (B1204802) derivatives, including Tropaphen, are routinely determined using a combination of spectroscopic and chromatographic techniques. nih.gov

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Utilized for structural elucidation and identification by analyzing the absorption of infrared radiation by the compound's characteristic functional groups. nih.gov

Ultraviolet (UV) Spectrophotometry: Employed for both identity confirmation and quantitative analysis, particularly in the UV region, by measuring the absorption of UV light at specific wavelengths. Photocolorimetric methods, which involve color reactions, are also applicable. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): A widely used method for both identity and quantitative analysis of this compound. HPLC methods often employ UV detection, though this can sometimes suffer from low selectivity due to interference from endogenous compounds in complex samples. nih.govncats.io

Gas-Liquid Chromatography (GLC): This technique is also employed for the determination of tropane derivatives. nih.gov For compounds like this compound that may be polar, non-volatile, or thermally labile, derivatization steps are often required prior to gas chromatography (GC) analysis to enhance volatility and improve chromatographic behavior. sigmaaldrich.comnih.govmdpi.com

Illustrative Chromatographic Parameters for Tropane Derivatives While specific parameters for this compound were not detailed, general chromatographic conditions for tropane derivatives or similar small molecules often involve reversed-phase columns (e.g., C18) and mobile phases containing organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers.

| Technique | Column Type (Illustrative) | Mobile Phase (Illustrative) | Detection Method | Application |

| HPLC | C18 (Octadecyl silica) | Acetonitrile:Water (variable ratio) with buffer (e.g., acetate) | UV Absorbance, Fluorescence | Identity, Quantification |

| GC | Capillary (e.g., SLB™-5ms) | Carrier Gas (e.g., Helium) | Mass Spectrometry (MS) | Identity, Quantification (after derivatization) |

Quantification Methods in Biological Matrices from Preclinical Studies

Quantifying this compound in biological matrices from preclinical studies is crucial for understanding its pharmacokinetics and pharmacodynamics. The complexity of biological samples necessitates robust sample preparation and highly sensitive analytical techniques.

Sample Preparation: Prior to analysis, biological samples (such as plasma, serum, blood, urine, cerebrospinal fluid, and tissue homogenates) undergo rigorous preparation to extract, separate, purify, and enrich the target analyte while minimizing interference from endogenous components. Common methods include: adgyllifesciences.comijprajournal.comglpbio.com

Protein Precipitation (PPT): A rapid method to remove proteins that can interfere with analytical instruments. ijprajournal.com

Liquid-Liquid Extraction (LLE): Used to separate the analyte from the aqueous biological matrix into an organic solvent. ijprajournal.com

Solid-Phase Extraction (SPE): A more selective extraction technique that uses a solid sorbent to isolate the analyte. ijprajournal.com

Quantification Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a state-of-the-art technique widely employed for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity (often achieving picogram levels) and selectivity. LC-MS/MS methods are crucial for supporting preclinical bioequivalence and toxicokinetic studies. adgyllifesciences.comppd.comijprajournal.comnih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Offers enhanced accuracy and is increasingly adapted for regulated bioanalysis, allowing for comprehensive analysis of compounds and their metabolites in complex biological samples. ppd.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While often requiring derivatization for polar compounds, GC-MS can also be used for quantitative analysis in biological matrices, especially when specific derivatization protocols are optimized. nih.govmdpi.comnih.govmdpi.com

Illustrative Bioanalytical Performance Parameters Bioanalytical methods for preclinical studies are validated according to regulatory guidelines, focusing on parameters such as linearity, precision, accuracy, recovery, and limits of detection (LOD) and quantification (LOQ).

| Parameter | Typical Range (Illustrative for small molecules in biological matrices) |

| Linearity (R²) | >0.99 |

| Precision (RSD%) | ≤15-20% (intra-day, inter-day) |

| Accuracy (%RE) | ±15-20% |

| Recovery | 70-100% |

| LOD | Low nanomolar to picomolar range |

| LOQ | Low nanomolar to picomolar range |

Development of Novel Assays for this compound Detection and Characterization

The continuous evolution of analytical chemistry drives the development of novel assays, aiming for improved sensitivity, specificity, speed, and cost-effectiveness in the detection and characterization of compounds like this compound.

Advanced Spectroscopic and Mass Spectrometric Approaches:

Novel Spectrophotometric Methods: While not specifically for this compound, the development of simpler colorimetric spectrophotometric methods for other compounds (e.g., tryptophan) demonstrates the potential for creating rapid and less instrument-intensive assays if a suitable chemical reaction yielding a distinct optical signal can be identified for this compound. mdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI TOF/TOF MS): This advanced mass spectrometry technique is valuable for characterizing chemical modifications and providing detailed structural information of compounds, which can be crucial for understanding metabolites or degradation products of this compound. nih.gov

Integration of Techniques and Automation:

The trend in analytical methodology development involves integrating various techniques, such as hyphenated systems (e.g., LC-MS/MS, GC-MS), to leverage the strengths of each. ppd.comnih.gov

Automation of sample preparation and analysis workflows, including high-throughput screening, is a key area of development to accelerate research and drug discovery processes. adgyllifesciences.comnih.gov

Development efforts also focus on addressing challenges such as cross-interferences between structurally related compounds in complex biological matrices, as observed in LC-MS/MS methods for tryptophan metabolites. mdpi.com

The ongoing advancements in analytical chemistry, particularly in mass spectrometry and chromatography, continue to provide more powerful tools for the precise and comprehensive analysis of this compound and its related compounds, supporting both fundamental research and preclinical development.

Contemporary and Future Research Perspectives on Tropaphen

Elucidation of Unexplored Pharmacological Targets and Pathways

While Tropaphen's primary mechanism involves the inhibition of α-adrenergic receptors, leading to vasodilation and a reduction in peripheral vascular tone, contemporary research perspectives extend beyond these established actions. wikipedia.orgwikipedia.org Its documented antiserotonin and antihistaminic activities indicate a broader spectrum of receptor interactions. fishersci.camims.com Future investigations could focus on identifying and characterizing additional, as-yet-unexplored pharmacological targets and downstream signaling pathways. This includes a detailed examination of its interaction profiles with various subtypes of adrenergic, serotonin (B10506), and histamine (B1213489) receptors to uncover potential selectivity or novel binding sites. Furthermore, the complex interplay of biological systems suggests that this compound may modulate other ion channels, enzymes, or G-protein coupled receptors, which could contribute to its observed physiological effects or reveal entirely new therapeutic potentials. Advanced biochemical and cellular assays, coupled with high-throughput screening methodologies, could be instrumental in mapping these unexplored targets and the intricate signaling cascades they influence.

Advanced Structural Modifications for Enhanced Selectivity and Potency

Structure-Activity Relationship (SAR) studies have historically been crucial in understanding how modifications to the chemical structure of compounds like this compound influence their biological activity. Early research on tropine (B42219) esters, including this compound analogues, revealed that the intensity of their antihistaminic and antiserotonin actions varied significantly based on the structure of the radical at the alpha-carbon atom in the acidic part of the molecule. mims.comwikipedia.org This foundational understanding paves the way for advanced structural modifications aimed at enhancing this compound's selectivity and potency.

Future medicinal chemistry efforts could employ rational drug design principles and combinatorial chemistry to synthesize a diverse library of this compound derivatives. The goal would be to fine-tune its interaction with specific α-adrenergic receptor subtypes (e.g., α1A, α1B, α1D) or to improve its affinity for serotonin or histamine receptors, thereby minimizing off-target effects and potentially increasing its therapeutic index. Techniques such as bioisosteric replacement, scaffold hopping, and fragment-based drug discovery could lead to novel chemical entities with superior pharmacological profiles. For instance, modifying the tropane (B1204802) core or the phenylpropionate moiety could yield compounds with enhanced receptor binding kinetics, improved metabolic stability, or altered tissue distribution, thereby optimizing their therapeutic efficacy.

Application in Novel Preclinical Disease Models (Non-Human)

Previous preclinical studies have extensively utilized animal models such as rabbits and rats to demonstrate this compound's adrenolytic, vasodilator, and antihypertensive effects. In rabbits, intravenous administration of this compound resulted in a dose-dependent decrease in perfusion pressure and strong vasodilation, with effects lasting over 120 minutes at higher doses. wikipedia.orgwikipedia.org Studies in rats also explored its impact on microcirculation and arterial pressure. fishersci.ca Guinea pigs were used to investigate its protective action against histamine-induced bronchospasm. wikipedia.org

Table 1: Effects of this compound on Perfusion Pressure in Rabbits wikipedia.orgwikipedia.org

| Dose (mg/kg) | Perfusion Pressure Decrease (%) | Duration of Effect (min) |

| 0.25 | 30-35 | 90-100 |

| 0.5 | 40-45 | 120 or more |

Moving forward, the application of this compound in novel preclinical disease models is a crucial avenue for contemporary research. This involves exploring its therapeutic potential in more complex and translationally relevant non-human models that better mimic the multifactorial nature of human diseases. For instance, given its known effects on the cardiovascular system, this compound or its optimized derivatives could be investigated in models of specific types of hypertension (e.g., renovascular hypertension, pulmonary hypertension), or in models of other vascular disorders beyond simple peripheral spasms. Its antihistaminic and antiserotonin properties could warrant studies in models of inflammatory diseases, allergic reactions, or even certain neurological conditions where these pathways are implicated. The development of genetically engineered animal models or those with induced pathologies closely resembling human conditions would provide a more robust platform for assessing this compound's efficacy and understanding its mechanistic contributions in a disease context.

Computational and In Silico Approaches to this compound Research

For this compound, computational and in silico approaches could be applied to:

Molecular Docking: To predict the binding modes and affinities of this compound and its derivatives with various receptor targets, including different subtypes of α-adrenergic, serotonin, and histamine receptors. This can help in understanding the molecular basis of its selectivity and potency.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound within its target binding sites, providing insights into conformational changes, stability of ligand-receptor complexes, and the influence of the physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate this compound's chemical structure with its biological activities. QSAR models can guide the design of new derivatives with desired properties (e.g., enhanced potency, improved selectivity, better pharmacokinetics) by identifying key structural features responsible for specific effects. researchgate.netfishersci.ieuni.lu

Virtual Screening: To identify novel scaffolds or existing compounds that share structural similarities or predicted binding profiles with this compound, potentially leading to the discovery of new therapeutic agents with similar or improved actions.

Integration of Omics Technologies in Mechanistic Studies

The integration of omics technologies, such as proteomics, transcriptomics, and metabolomics, offers a comprehensive approach to elucidating the mechanistic footprint of chemical compounds at a systems level. While specific omics studies on this compound are not widely reported, their application would represent a significant leap forward in understanding its biological effects.

Transcriptomics: Analyzing changes in gene expression profiles (RNA-seq) in cells or tissues treated with this compound could reveal the global transcriptional responses induced by the compound. This would help identify previously unknown signaling pathways, cellular processes, or regulatory networks that are modulated by this compound. wikipedia.orgcdutcm.edu.cnguidetoimmunopharmacology.orgciteab.com

Proteomics: Investigating alterations in protein abundance, post-translational modifications, and protein-protein interactions (e.g., using mass spectrometry-based proteomics or thermal proteome profiling) could provide direct evidence of this compound's molecular targets and the functional consequences of its binding. nih.govguidetopharmacology.orglabsolu.ca

By integrating data from these omics platforms, researchers could construct a holistic picture of this compound's mechanism of action, identify biomarkers of response, and potentially uncover novel therapeutic applications or adverse effect pathways that are not evident from traditional pharmacological assays. This systems-level understanding is crucial for the rational development of this compound or its derivatives in precision medicine.

Q & A

Q. What experimental models are most appropriate for initial pharmacological characterization of Tropaphen’s α-adrenergic receptor inhibition?

Methodological Answer: Begin with in vitro assays using transfected cell lines expressing human α1/α2-adrenergic receptor subtypes to quantify receptor binding affinity (e.g., radioligand displacement assays) and functional activity (e.g., cAMP or calcium flux assays). Validate findings in ex vivo tissue preparations, such as rat aortic rings for α1-mediated vasoconstriction, to assess physiological relevance. Include positive controls (e.g., Prazosin for α1, Yohimbine for α2) and negative controls (vehicle-only groups) to isolate this compound-specific effects. Replicate experiments across multiple biological replicates to ensure reproducibility .

Q. How should researchers design dose-response studies to determine this compound’s selectivity across adrenergic receptor subtypes?

Methodological Answer: Employ a logarithmic concentration range (e.g., 1 nM–100 µM) in competitive binding assays against α1A, α1B, α1D, α2A, α2B, and α2C subtypes. Calculate IC50 values and use Cheng-Prusoff equations to derive Ki values, correcting for ligand-specific parameters. Cross-validate selectivity via functional assays (e.g., GTPγS binding for G-protein activation). Address batch variability by sourcing receptors from standardized repositories and confirming purity (>98%, as per supplier specifications) .

Q. What assay parameters are critical for evaluating this compound’s off-target effects in early-stage research?

Methodological Answer: Screen against a panel of 50+ GPCRs, ion channels, and enzymes (e.g., Eurofins CEREP panel) at 10 µM this compound. Prioritize receptors with structural homology to α-adrenergic subtypes (e.g., β-adrenergic, dopamine D2). Use patch-clamp electrophysiology for ion channel off-target profiling. Data should be analyzed using Z-scores to distinguish statistically significant interactions from noise. Report results in standardized formats (e.g., % inhibition/activation ± SEM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound efficacy across different in vivo hypertension models?

Methodological Answer: Conduct a systematic review of studies using PRISMA guidelines to identify variables (e.g., animal strain, dosing regimen, hypertension induction method). Perform a meta-analysis with random-effects models to quantify heterogeneity (I² statistic). If contradictions persist, design a head-to-head study comparing this compound in spontaneously hypertensive rats (SHR) vs. angiotensin II-induced models. Measure hemodynamic parameters (e.g., systolic BP, heart rate) alongside receptor occupancy via PET imaging to correlate pharmacokinetics with pharmacodynamics .

Q. What strategies are recommended for investigating this compound’s potential cross-talk with 5-HT1A receptors, given structural similarities to Urapidil?

Methodological Answer: Use co-immunoprecipitation or proximity ligation assays (PLA) in HEK293 cells co-expressing α1-adrenergic and 5-HT1A receptors to detect heterodimerization. Assess functional crosstalk via serotonin-induced cAMP inhibition in the presence of this compound. Employ gene-edited models (e.g., CRISPR KO of 5-HT1A in mice) to isolate adrenergic-specific effects. Compare results to Urapidil’s known 5-HT1A agonism to contextualize mechanistic differences .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) discrepancies in this compound studies be addressed?

Methodological Answer: Develop a compartmental PK model using plasma and tissue concentration-time data (e.g., LC-MS/MS quantification). Integrate receptor occupancy data (via ex vivo radioligand binding) to establish an Emax model. If PK-PD mismatches occur, investigate metabolites via high-resolution mass spectrometry (HRMS) and test their activity in primary assays. Consider species-specific cytochrome P450 metabolism differences when translating preclinical data .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other antihypertensives?

Methodological Answer: Use Chou-Talalay combination index (CI) analysis in isobolograms to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Validate findings with Bliss independence models. In in vivo studies, employ factorial ANOVA to assess main and interaction effects between this compound and co-administered drugs (e.g., ACE inhibitors). Power calculations should predefine sample sizes to detect clinically relevant effect sizes (e.g., ΔBP ≥ 10 mmHg) .

Methodological Considerations Table

| Research Stage | Key Parameters | Tools/Assays | Validation Criteria |

|---|---|---|---|

| Target Engagement | IC50, Ki, Emax | Radioligand binding, GTPγS assays | ≥3-fold selectivity over closest subtype |

| In Vivo Efficacy | AUC, Cmax, T1/2 | Telemetry, tail-cuff plethysmography | Correlation between plasma levels and BP reduction |

| Off-Target Profiling | % Inhibition at 10 µM | CEREP panels, patch-clamp | Z-score > 2 for significant hits |

| Contradiction Analysis | I², subgroup analysis | PRISMA, metafor package in R | Resolution of heterogeneity sources |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.